molecular formula C12H14ClNO4S B1523707 Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate CAS No. 1035173-74-0

Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate

Cat. No.: B1523707
CAS No.: 1035173-74-0
M. Wt: 303.76 g/mol
InChI Key: KGTKAEIBOSEJKH-UHFFFAOYSA-N
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Description

Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H14ClNO4S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl pyrrolidine-1-carboxylate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the chlorosulfonyl group. The general reaction scheme is as follows:

    Starting Material: Benzyl pyrrolidine-1-carboxylate

    Reagent: Chlorosulfonic acid (ClSO3H)

    Reaction Conditions: The reaction is usually performed at low temperatures to prevent decomposition and side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation: Oxidative reactions can modify the functional groups attached to the pyrrolidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while reduction can produce a sulfonyl derivative.

Scientific Research Applications

Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Researchers use it to study the effects of sulfonyl-containing compounds on biological systems, including their potential as enzyme inhibitors.

    Industrial Applications: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to inhibit enzyme activity or modify protein function, making it useful in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Benzyl pyrrolidine-1-carboxylate: Lacks the chlorosulfonyl group, making it less reactive.

    3-(Chlorosulfonyl)pyrrolidine-1-carboxylate: Similar structure but without the benzyl group, affecting its solubility and reactivity.

    Pyrrolidine-1-carboxylate derivatives: Various derivatives with different substituents on the pyrrolidine ring, each with unique properties and applications.

Uniqueness

Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is unique due to the presence of both the benzyl and chlorosulfonyl groups This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry

Biological Activity

Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry and biochemistry, primarily due to its unique structural features and reactive functional groups. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₄ClNO₄S and a molecular weight of 303.77 g/mol. The compound features a pyrrolidine ring substituted with a chlorosulfonyl group and a benzyl ester, which contributes to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its chlorosulfonyl group, which is highly reactive. This group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The mechanism involves:

  • Covalent Bond Formation : The chlorosulfonyl group interacts with nucleophilic residues, such as cysteine or serine, in target proteins.
  • Enzyme Inhibition : By modifying these residues, the compound can inhibit enzyme function, affecting various metabolic pathways.
  • Protein Modification : The compound's reactivity allows it to probe enzyme mechanisms and study biological pathways, making it valuable for drug discovery .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in critical biological processes. For instance, it has shown promise in inhibiting PARP enzymes, which are vital for DNA repair mechanisms .
  • Anticancer Properties : In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against cancer cell lines, suggesting a potential application in cancer therapy. For example, derivatives have shown IC50 values comparable to established drugs like veliparib .

Study on PARP Inhibition

A study evaluated the inhibition potency of this compound against PARP-1 and PARP-2 enzymes. The results indicated IC50 values around 4 nM for some derivatives, highlighting their potential as anticancer agents. These compounds demonstrated better cytotoxicity compared to reference drugs in various cancer cell lines .

Interaction with Biological Targets

Another investigation focused on the compound's interaction with nucleophilic residues in enzymes. The study revealed that modifications induced by the chlorosulfonyl group could significantly alter enzyme activity, providing insights into its mechanism of action and potential therapeutic applications.

Applications in Research

This compound serves several roles in scientific research:

  • Building Block for Synthesis : It is used as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.
  • Study of Enzyme Mechanisms : The compound aids in understanding enzyme mechanisms through its ability to modify protein functions selectively.

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Characteristics
Benzyl pyrrolidine-1-carboxylateEsterLacks chlorination; different reactivity patterns
Benzyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylateChlorinated derivativeUnique biological properties due to stereochemistry
Benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylateSulfonamideSimilar reactivity; potential for varied applications

Properties

IUPAC Name

benzyl 3-chlorosulfonylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c13-19(16,17)11-6-7-14(8-11)12(15)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTKAEIBOSEJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692821
Record name Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035173-74-0
Record name Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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